Glyco-diosgenin
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Overview
Description
Glyco-diosgenin, also known as GDN, is a synthetic amphiphile that has gained significant attention in the field of membrane protein research. It consists of a hydrophobic steroid-based group attached to a hydrophilic di-maltose head group. This unique structure allows this compound to effectively solubilize and purify membrane proteins, making it a valuable tool in structural biology and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glyco-diosgenin is synthesized through a series of chemical reactions that involve the attachment of a hydrophilic di-maltose head group to a hydrophobic steroid-based group. The synthesis typically involves the following steps:
Hydroxylation: The steroid-based group undergoes hydroxylation to introduce hydroxyl groups.
Glycosylation: The hydroxylated steroid is then glycosylated with di-maltose under specific reaction conditions to form this compound.
Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time. The use of high-performance liquid chromatography (HPLC) is common to purify the final product .
Chemical Reactions Analysis
Types of Reactions: Glyco-diosgenin undergoes various chemical reactions, including:
Oxidation: The steroid-based group can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the hydrophobic segment of this compound.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Various alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while substitution can introduce alkyl or acyl groups .
Scientific Research Applications
Glyco-diosgenin has a wide range of scientific research applications, including:
Chemistry: It is used as a surfactant in the solubilization and purification of membrane proteins.
Medicine: It is used in drug development to study the interactions of membrane proteins with potential therapeutic compounds.
Industry: this compound is utilized in the production of high-purity membrane proteins for various industrial applications
Mechanism of Action
Glyco-diosgenin exerts its effects by forming micelles that encapsulate hydrophobic regions of membrane proteins. This micellar environment stabilizes the proteins, preventing their aggregation and denaturation. The hydrophilic di-maltose head group interacts with the aqueous environment, while the hydrophobic steroid-based group interacts with the membrane proteins, facilitating their solubilization and purification .
Comparison with Similar Compounds
DDM (n-Dodecyl-β-D-maltoside): Another synthetic detergent used for membrane protein studies, but with different solubilization properties.
Uniqueness of Glyco-diosgenin: this compound offers several advantages over similar compounds:
Synthetic Origin: Unlike digitonin, this compound is synthetically produced, ensuring consistent quality and purity.
Lower Critical Micelle Concentration (CMC): this compound has a lower CMC compared to digitonin, making it more efficient in solubilizing membrane proteins.
Higher Water Solubility: this compound is more water-soluble than digitonin, allowing for easier handling and application.
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[2-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-4-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxybutoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H92O25/c1-24-7-13-56(74-21-24)25(2)37-32(81-56)16-31-29-6-5-27-15-28(8-11-54(27,3)30(29)9-12-55(31,37)4)71-14-10-26(22-72-50-46(69)42(65)48(35(19-59)77-50)79-52-44(67)40(63)38(61)33(17-57)75-52)23-73-51-47(70)43(66)49(36(20-60)78-51)80-53-45(68)41(64)39(62)34(18-58)76-53/h5,24-26,28-53,57-70H,6-23H2,1-4H3/t24-,25+,28+,29-,30+,31+,32+,33-,34-,35-,36-,37+,38-,39-,40+,41+,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54+,55+,56-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBFXDNKNZXHHW-OWZYDGQDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OCCC(COC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)O)O)O)COC9C(C(C(C(O9)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)C)C)C)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)OCCC(CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)C)C)C)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H92O25 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1165.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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